molecular formula C21H38N2O4 B3214903 N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid CAS No. 115491-97-9

N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid

Cat. No.: B3214903
CAS No.: 115491-97-9
M. Wt: 382.5 g/mol
InChI Key: IDEDQCVMDXQLMC-ZLTKDMPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid is a complex organic compound with a unique structure that combines cyclohexyl and butanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the protection and deprotection of functional groups, as well as the formation of amide bonds. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated equipment and continuous flow reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid involves its interaction with molecular targets and pathways within cells. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexylcyclohexanamine;(2S)-2-(prop-2-enoxycarbonylamino)propanoic acid
  • N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid

Uniqueness

N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of cyclohexyl and butanoic acid moieties, along with the presence of multiple functional groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H15NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-5-14-9(13)10-7(6(2)3)8(11)12/h11-13H,1-10H2;4,6-7H,1,5H2,2-3H3,(H,10,13)(H,11,12)/t;7-/m.0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEDQCVMDXQLMC-ZLTKDMPESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115491-97-9
Record name L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115491-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid
Reactant of Route 2
Reactant of Route 2
N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid
Reactant of Route 3
Reactant of Route 3
N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid
Reactant of Route 4
Reactant of Route 4
N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid
Reactant of Route 5
Reactant of Route 5
N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid
Reactant of Route 6
Reactant of Route 6
N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.